2-methoxy-4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenyl 4-chlorobenzoate
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Overview
Description
2-methoxy-4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenyl 4-chlorobenzoate is a complex organic compound with a molecular formula of C31H25ClN4O6 and a molecular weight of 585.021 g/mol This compound is known for its unique structure, which includes a naphthylamino group, a methoxy group, and a chlorobenzoate ester
Preparation Methods
The synthesis of 2-methoxy-4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenyl 4-chlorobenzoate involves several steps. One common method includes the reaction of 2-methoxy-4-formylphenyl 4-chlorobenzoate with 1-naphthylamine in the presence of acetic anhydride and a suitable catalyst . The reaction conditions typically involve refluxing the mixture in an appropriate solvent such as ethanol or methanol for several hours. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
2-methoxy-4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenyl 4-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects . The exact pathways and molecular targets are still under investigation, but its structure suggests it can interact with various biological molecules.
Comparison with Similar Compounds
Compared to other similar compounds, 2-methoxy-4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenyl 4-chlorobenzoate stands out due to its unique combination of functional groups. Similar compounds include:
- 2-methoxy-4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methoxybenzoate
- 2-methoxy-4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate
- 2-methoxy-4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenyl 4-bromobenzoate
These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical and biological properties.
Properties
CAS No. |
880066-15-9 |
---|---|
Molecular Formula |
C27H20ClN3O5 |
Molecular Weight |
501.9 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C27H20ClN3O5/c1-35-24-15-17(9-14-23(24)36-27(34)19-10-12-20(28)13-11-19)16-29-31-26(33)25(32)30-22-8-4-6-18-5-2-3-7-21(18)22/h2-16H,1H3,(H,30,32)(H,31,33)/b29-16+ |
InChI Key |
PPCOWIPUSASRLN-MUFRIFMGSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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